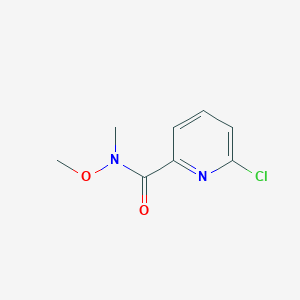

6-Chloro-N-methoxy-N-methylpicolinamide

説明

BenchChem offers high-quality 6-Chloro-N-methoxy-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-methoxy-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSPRYGYLWAQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728435 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192437-72-2 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 6-Chloro-N-methoxy-N-methylpicolinamide?

Technical Monograph: 6-Chloro-N-methoxy-N-methylpicolinamide

Executive Summary

6-Chloro-N-methoxy-N-methylpicolinamide (CAS: 192437-72-2) represents a critical "linchpin" intermediate in modern medicinal chemistry. As the Weinreb amide derivative of 6-chloropicolinic acid, it solves a notorious challenge in pyridine functionalization: the controlled conversion of the C2-carboxylate to a ketone without over-addition to the tertiary alcohol.

This guide provides a validated technical framework for synthesizing, characterizing, and utilizing this compound. By leveraging the unique stability of the Weinreb chelate, researchers can access a vast library of 6-chloropyridyl ketones—essential scaffolds for kinase inhibitors, agrochemicals, and GPCR ligands—while retaining the C6-chloro handle for subsequent nucleophilic aromatic substitution (

Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | Also known as the Weinreb amide of 6-chloropicolinic acid. |

| CAS Number | 192437-72-2 | Distinct from the nicotinamide (3-position) isomer. |

| Molecular Formula | ||

| Molecular Weight | 200.62 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Tends to crystallize slowly; often handled as an oil. |

| Solubility | High: DCM, THF, EtOAc, MeOHLow: Water, Hexanes | Soluble in most organic solvents used in coupling reactions. |

| Stability | Stable at Room Temperature | Store under inert atmosphere ( |

| Predicted LogP | ~1.2 | Lipophilic enough for standard organic extraction. |

Synthesis Protocol: The "Make"

Objective: Efficient conversion of 6-chloropicolinic acid to the Weinreb amide.

Context: Direct reaction of the acid chloride is possible but often leads to hydrolysis or impurities. The preferred method utilizes in situ activation with coupling agents (EDCI or CDI) to minimize handling of moisture-sensitive intermediates.

Reagents & Materials

-

Substrate: 6-Chloropicolinic acid (1.0 equiv).

-

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) or CDI.

-

Additive: 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) (prevents racemization, though less critical for achiral pyridines, it improves yield).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv).

-

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under

, dissolve 6-chloropicolinic acid in anhydrous DCM (0.2 M concentration). Add DIPEA (3.0 equiv). -

Coupling: Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at

for 30 minutes to form the active ester. -

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Work-up:

-

Quench with saturated

solution. -

Extract aqueous layer with DCM (

). -

Wash combined organics with saturated

(removes unreacted acid) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, gradient 0

40% EtOAc in Hexanes).

Visual Workflow (Synthesis)

Figure 1: Standard coupling workflow ensuring high yield and purity.

Application Protocol: The "Use"

Objective: Selective formation of 6-chloropyridyl ketones.

Context: The defining feature of this molecule is its ability to form a stable tetrahedral intermediate with organometallics. This prevents the "double addition" seen with acid chlorides or esters, which typically yields tertiary alcohols.

Mechanism of Selectivity

Upon nucleophilic attack by a Grignard reagent (

Protocol: Grignard Addition

-

Preparation: Dissolve 6-Chloro-N-methoxy-N-methylpicolinamide (1.0 equiv) in anhydrous THF or

. Cool to -

Addition: Dropwise add the Grignard reagent (

, 1.2–1.5 equiv). -

Incubation: Stir at

for 1–2 hours. The chelate forms, preventing further reaction. -

Hydrolysis (Critical Step): Pour the reaction mixture into cold, dilute HCl (1M) or saturated

. Vigorous stirring is required to break the chelate and release the ketone. -

Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Visual Mechanism (Chelation)

Figure 2: The chelation mechanism guarantees ketone selectivity.

Quality Control & Characterization

To ensure the integrity of the synthon before downstream use, verify the following parameters:

-

NMR (400 MHz,

-

Look for the characteristic N-methoxy singlet (

~3.7 ppm) and N-methyl singlet ( -

Verify the pyridine aromatic protons (typically 3 signals in the 7.4–8.0 ppm range).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (+0.1% TFA).

-

Target: >98% purity is recommended to avoid side reactions in the Grignard step.

-

Safety & Handling

-

Hazards: Like many halogenated pyridines, this compound is a potential skin and eye irritant.

-

Storage: Hygroscopic. Store in a tightly sealed vial at 2–8°C.

-

Reactive Hazards: Incompatible with strong oxidizing agents.[1] During the Grignard reaction, ensure strictly anhydrous conditions to prevent quenching of the nucleophile.[2]

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

-

Hoffman Chemicals . (n.d.). "Product Entry: 6-Chloro-N-methoxy-N-methylpicolinamide (CAS 192437-72-2)".

-

LabSolu . (n.d.). "Chemical Properties: 6-Chloro-N-methoxy-N-methyl-nicotinamide/picolinamide derivatives".

-

Sigma-Aldrich . (2024). "Safety Data Sheet: 2-Chloro-N-methoxy-N-methylacetamide (Analogous Safety Data)".

Sources

Process Development Report: Synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide

Executive Summary

This technical guide details the synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide (CAS: 192437-72-2), a critical Weinreb amide intermediate used in the development of pyridine-based pharmaceuticals. The Weinreb amide functionality allows for the subsequent controlled nucleophilic addition of Grignard or organolithium reagents to form ketones without the risk of over-addition to tertiary alcohols.

This guide prioritizes Propylphosphonic Anhydride (T3P) coupling as the primary methodology due to its superior safety profile, scalability, and ease of workup compared to traditional acid chloride routes. Alternative protocols using CDI (1,1'-Carbonyldiimidazole) and Thionyl Chloride are provided for specific resource-constrained scenarios.

Target Molecule Profile

| Property | Detail |

| IUPAC Name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide |

| CAS Number | 192437-72-2 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Key Functionality | Weinreb Amide (N-methoxy-N-methylamide) |

| Precursor | 6-Chloropicolinic acid (CAS: 4684-94-0) |

Retrosynthetic Analysis & Strategy

The synthesis relies on the amidation of 6-chloropicolinic acid. The electron-deficient nature of the pyridine ring, further deactivated by the 6-chloro substituent, requires efficient activation of the carboxylic acid to overcome the nucleophilic resistance of the N,O-dimethylhydroxylamine salt.

Figure 1: Retrosynthetic disconnection showing the convergence of the picolinic acid core and the amine salt.

Method A: T3P-Mediated Coupling (Recommended)

Context: T3P (Propylphosphonic anhydride) is the preferred reagent for this transformation in a drug discovery or process development setting. Unlike carbodiimides (DCC/EDC), T3P produces water-soluble byproducts, simplifying purification. It also avoids the evolution of noxious gases associated with acid chlorides.

Reaction Scheme

The reaction proceeds via a mixed anhydride intermediate formed between the carboxylic acid and the cyclic phosphonic anhydride.

Figure 2: T3P activation pathway. The cyclic anhydride activates the acid, facilitating attack by the amine.

Experimental Protocol

Scale: 10.0 g (63.5 mmol) of 6-chloropicolinic acid.

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the flask with 6-chloropicolinic acid (10.0 g, 63.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (7.43 g, 76.2 mmol, 1.2 equiv). Add anhydrous Ethyl Acetate (EtOAc) (150 mL).

-

Note: EtOAc is preferred over DMF for easier workup, provided solubility is sufficient. If the acid is insoluble, use DMF or a 10:1 EtOAc/DMF mixture.

-

-

Base Addition: Cool the suspension to 0°C. Dropwise add DIPEA (N,N-Diisopropylethylamine) (33.2 mL, 190.5 mmol, 3.0 equiv) over 10 minutes.

-

Observation: The solution may become homogeneous as the salts are neutralized.

-

-

Activation: Add T3P (50% w/w solution in EtOAc) (48.5 g, ~1.2 equiv) dropwise via an addition funnel or syringe pump over 20 minutes, maintaining internal temperature < 5°C.

-

Safety: T3P is moisture sensitive; keep under inert atmosphere.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. 6-chloropicolinic acid should be consumed.

-

-

Workup:

-

Quench by slowly adding water (100 mL).

-

Wash the organic layer sequentially with:

-

10% Citric Acid or 0.5M HCl (2 x 50 mL) – Removes excess amine and DIPEA.

-

Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid and T3P byproducts.

-

Brine (50 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil often solidifies upon standing. If purity is <95%, purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Method B: Acid Chloride Activation (Scale-Up Alternative)

Context: For multi-kilogram scales where reagent cost (T3P) is a limiting factor, the acid chloride route using Thionyl Chloride (SOCl₂) is the industry standard. This method requires strict off-gas scrubbing.

Protocol

-

Activation: In a reaction vessel fitted with a reflux condenser and caustic scrubber, suspend 6-chloropicolinic acid (1 equiv) in Toluene (5-8 vol).

-

Chlorination: Add Thionyl Chloride (1.5 equiv) and a catalytic amount of DMF (0.05 equiv). Heat to 70–80°C for 2-3 hours until gas evolution ceases.

-

Isolation (Optional but Recommended): Concentrate the mixture to remove excess SOCl₂ and toluene. Re-dissolve the crude acid chloride in Dichloromethane (DCM) .

-

Coupling: In a separate vessel, dissolve N,O-dimethylhydroxylamine HCl (1.1 equiv) and Triethylamine (2.2 equiv) in DCM at 0°C.

-

Addition: Slowly add the acid chloride solution to the amine mixture, keeping T < 10°C.

-

Workup: Wash with water, 1N HCl, and sat. NaHCO₃. Concentrate to yield the product.

Analytical Characterization

To validate the synthesis, the following analytical data must be confirmed.

| Technique | Expected Signal / Value | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.40 (s, 3H) | N-Me group (singlet) |

| δ 3.75 (s, 3H) | O-Me group (singlet) | |

| δ 7.40–7.80 (m, 3H) | Aromatic pyridine protons | |

| LC-MS (ESI+) | [M+H]⁺ = 201.0 / 203.0 | Characteristic Cl isotope pattern (3:1) |

| TLC (1:1 EtOAc/Hex) | R_f ≈ 0.4–0.5 | Distinct from starting acid (R_f < 0.1) |

Critical Process Parameters & Troubleshooting

Chelation Control

Picolinic acid derivatives can chelate metal ions. If using Lewis acid catalysts (rare in this specific amide coupling but possible in downstream ketone synthesis), the pyridine nitrogen and the carbonyl oxygen can form stable 5-membered chelates.

-

Mitigation: In the T3P and Acid Chloride routes, the acidic conditions or rapid activation generally prevent interference. However, ensure all glassware is free of transition metal residues.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of active intermediate | Ensure solvents are anhydrous; check T3P quality. |

| Incomplete Conversion | Steric hindrance or insufficient base | Increase DIPEA to 3.5 equiv; ensure pH > 8 during coupling. |

| Impurity: Methyl Ester | Methanol contamination | Ensure no MeOH is present (e.g., from cleaning) during activation. |

| Racemization | N/A | Not applicable (molecule is achiral), but epimerization is a risk for chiral amino acid analogs. |

References

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

-

Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. Link

-

Patterson, J. W. (2016). "Preparation of Weinreb Amides." ChemSpider Synthetic Pages. Link

- Wissmann, H., & Kleiner, H. J. (1980). "New Peptide Coupling Reagents." Angewandte Chemie International Edition.

-

AOBChem. (2023). "Product Safety Data Sheet: 6-Chloro-N-methoxy-N-methylpicolinamide." Link

Sources

The Strategic Intermediate: A Technical Guide to 6-Chloro-N-methoxy-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-Chloro-N-methoxy-N-methylpicolinamide, a pivotal intermediate in modern organic synthesis and drug discovery. The document elucidates its chemical identity, synthesis, and characterization, with a focus on the underlying principles that govern its utility. As a Weinreb-Nahm amide, this compound offers a distinct advantage in the controlled formation of carbon-carbon bonds, a cornerstone of complex molecule construction. We will delve into detailed experimental protocols, mechanistic insights, and its application as a strategic building block in the synthesis of pharmacologically active agents. This guide is intended to be a comprehensive resource for researchers leveraging this versatile molecule in their synthetic endeavors.

Introduction: The Significance of a Versatile Building Block

In the landscape of pharmaceutical and agrochemical research, the efficient and controlled synthesis of complex molecular architectures is paramount. Certain chemical entities, by virtue of their unique structural and reactive properties, emerge as indispensable tools for the synthetic chemist. 6-Chloro-N-methoxy-N-methylpicolinamide, bearing the Chemical Abstracts Service (CAS) number 192437-72-2 , is one such molecule.[1] Its structure, a chlorinated pyridine ring appended with a Weinreb-Nahm amide, bestows upon it a remarkable balance of stability and reactivity, making it a highly sought-after intermediate.

The strategic placement of a chlorine atom on the picolinamide scaffold provides a handle for further functionalization through various cross-coupling reactions. Simultaneously, the N-methoxy-N-methylamide (Weinreb-Nahm amide) moiety serves as a masked carbonyl group, enabling the synthesis of ketones from aggressive organometallic reagents without the common pitfall of over-addition to form tertiary alcohols. This controlled reactivity is a cornerstone of its utility in the synthesis of active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors and other targeted therapies.

This guide will provide a comprehensive overview of 6-Chloro-N-methoxy-N-methylpicolinamide, from its fundamental properties to its practical application in complex synthesis.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key identifiers and properties of 6-Chloro-N-methoxy-N-methylpicolinamide are summarized in the table below.

| Property | Value |

| CAS Number | 192437-72-2 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols. |

Synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide: A Step-by-Step Protocol

The synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide is most commonly achieved through the formation of a Weinreb-Nahm amide from 6-chloropicolinic acid. This can be accomplished via a two-step, one-pot procedure involving the activation of the carboxylic acid, followed by amidation.

Reaction Scheme

Caption: Synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide.

Experimental Protocol

Materials:

-

6-Chloropicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,O-Dimethylhydroxylamine hydrochloride (HN(OCH₃)CH₃·HCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Activation of 6-Chloropicolinic Acid:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropicolinic acid (1 equivalent).

-

Suspend the acid in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise. If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acid chloride is typically monitored by the disappearance of the starting material on TLC.

-

-

Weinreb-Nahm Amide Formation:

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and triethylamine (2.2 equivalents) or pyridine (2.2 equivalents) in anhydrous DCM.

-

Cool this mixture to 0 °C.

-

Slowly add the freshly prepared 6-chloropicolinoyl chloride solution from the previous step to the cooled amine suspension via a cannula or dropping funnel.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-Chloro-N-methoxy-N-methylpicolinamide as a solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.5-8.5 ppm. The N-methoxy and N-methyl protons will appear as sharp singlets, likely around δ 3.6-3.8 ppm and δ 3.3-3.5 ppm, respectively.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon of the amide (δ 165-170 ppm), the aromatic carbons of the pyridine ring (δ 120-160 ppm), and the N-methoxy and N-methyl carbons (δ ~61 ppm and ~34 ppm, respectively).

High-Performance Liquid Chromatography (HPLC)

Purity assessment can be performed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. Detection is typically carried out using a UV detector at a wavelength where the pyridine chromophore absorbs, such as 254 nm.

The Role in Synthesis: A Versatile Intermediate

The primary value of 6-Chloro-N-methoxy-N-methylpicolinamide lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly ketones.

The Weinreb-Nahm Ketone Synthesis

The Weinreb-Nahm amide is stable to a variety of organometallic reagents, such as Grignard reagents and organolithiums. Upon reaction, a stable chelated tetrahedral intermediate is formed, which prevents the typical over-addition that leads to the formation of tertiary alcohols. Acidic workup then hydrolyzes this intermediate to afford the desired ketone in high yield.

Caption: The Weinreb-Nahm Ketone Synthesis Pathway.

This controlled reactivity allows for the precise introduction of a wide range of alkyl, aryl, and vinyl groups, making it a powerful tool in the construction of complex molecular scaffolds.

Application in the Synthesis of Bioactive Molecules

The ketones synthesized from 6-Chloro-N-methoxy-N-methylpicolinamide are often key intermediates in the synthesis of pharmacologically active compounds. For instance, substituted picolinoyl ketones are precursors to a variety of kinase inhibitors, which are a major class of targeted cancer therapeutics. The 6-chloro substituent can be further modified via nucleophilic aromatic substitution or cross-coupling reactions to introduce additional diversity into the final molecule.

Safety and Handling

As with all laboratory chemicals, 6-Chloro-N-methoxy-N-methylpicolinamide should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Chloro-N-methoxy-N-methylpicolinamide is a strategically important synthetic intermediate that offers chemists a reliable and controlled method for the synthesis of ketones and other complex molecules. Its unique combination of a reactive chlorine handle and a stable yet versatile Weinreb-Nahm amide functionality makes it an invaluable tool in the drug discovery and development process. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this remarkable compound.

References

Sources

A-Technical-Guide-to-6-Chloro-N-methoxy-N-methylpicolinamide

A Senior Application Scientist's Guide to 6-Chloro-N-methoxy-N-methylpicolinamide: Synthesis, Mechanism, and Application

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-N-methoxy-N-methylpicolinamide, a specialized chemical intermediate of significant value in modern organic synthesis. This document elucidates the compound's core chemical identity, its physicochemical properties, and the nuanced mechanism of action conferred by its Weinreb-Nahm amide moiety. We present a validated synthetic protocol for its preparation and a detailed experimental workflow for its application in the controlled synthesis of ketones, a reaction class where it offers unparalleled precision. This guide is intended for researchers, chemists, and process development scientists who require a robust understanding and practical execution of advanced synthetic methodologies.

Core Chemical Identity and Physicochemical Properties

6-Chloro-N-methoxy-N-methylpicolinamide is a derivative of picolinic acid, distinguished by two key features: a chlorine atom at the 6-position of the pyridine ring and an N-methoxy-N-methylamide group (also known as a Weinreb-Nahm amide) at the carboxyl position. This unique combination makes it a valuable building block for introducing the 6-chloropyridin-2-yl carbonyl moiety into complex molecules, particularly in the development of pharmaceutical and agrochemical agents.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | N/A |

| CAS Number | 192437-72-2 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Solid (Typical) | N/A |

| SMILES | ClC1=CC=CC(C(=O)N(C)OC)=N1 | N/A |

The Weinreb-Nahm Amide: A Keystone of Controlled Acylation

The primary utility of 6-Chloro-N-methoxy-N-methylpicolinamide stems from its identity as a Weinreb-Nahm amide. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group revolutionized ketone synthesis from organometallic reagents.[2]

The Challenge: Over-Addition in Carbonyl Chemistry

Traditional acylating agents, such as esters or acid chlorides, react aggressively with potent nucleophiles like Grignard (R-MgX) or organolithium (R-Li) reagents. The initial reaction produces a ketone. However, this ketone is often more reactive than the starting material, leading to a second, undesired nucleophilic attack that yields a tertiary alcohol.[3] This "over-addition" is a common side reaction that complicates purification and significantly lowers the yield of the desired ketone.[2]

The Solution: A Stable Tetrahedral Intermediate

The Weinreb-Nahm amide elegantly circumvents this problem. Upon nucleophilic attack by an organometallic reagent, a highly stable tetrahedral intermediate is formed.[4] The stability of this intermediate is the critical mechanistic feature and arises from the chelation of the magnesium (or lithium) atom by both the newly formed anionic oxygen and the methoxy oxygen of the amide. This forms a stable five-membered ring that prevents the intermediate from collapsing to a ketone until an acidic workup is performed.[4]

Because the chelated intermediate is stable at the reaction temperature, it does not break down to release the ketone into the reaction mixture where it could react with a second equivalent of the organometallic reagent.[4] Only upon the addition of an acid (e.g., aq. HCl) during the workup step is the chelate broken, leading to the collapse of the intermediate and the clean formation of the desired ketone.

Sources

6-Chloro-N-methoxy-N-methylpicolinamide mechanism of action

This guide provides an in-depth technical analysis of 6-Chloro-N-methoxy-N-methylpicolinamide (CAS: 192437-72-2).[1]

Executive Summary 6-Chloro-N-methoxy-N-methylpicolinamide is a specialized Weinreb amide intermediate used in the precision synthesis of pharmaceutical scaffolds.[1] Unlike direct pharmacological agents, its "mechanism of action" is chemical rather than biological: it functions as a selective electrophile that allows researchers to synthesize ketones (e.g., 2-acetyl-6-chloropyridine) without the "over-addition" side reactions typical of esters or acid chlorides.[1]

It is a critical building block for Bromodomain (BET) inhibitors and Kinase inhibitors , serving as the gateway to functionalized pyridine pharmacophores.[1]

Part 1: The Chemical Mechanism of Action

The core utility of this molecule lies in the Weinreb Chelation Model .[1] When a nucleophile (such as a Grignard reagent) attacks the amide, the specific arrangement of the N-methoxy and carbonyl oxygen atoms traps the reaction in a stable intermediate state.[1]

The Chelation Control Pathway

In standard amide or ester reactions, a highly reactive ketone intermediate is formed during the reaction, which is often more reactive than the starting material, leading to double addition (formation of tertiary alcohols).[1]

The Weinreb Advantage:

-

Chelation: The metal atom (Mg or Li) from the nucleophile forms a stable 5-membered cyclic chelate with the carbonyl oxygen and the methoxy oxygen.[1]

-

Stabilization: This tetrahedral intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis is performed.[1]

-

Selectivity: This prevents a second equivalent of nucleophile from attacking, guaranteeing a pure ketone product.[1]

Figure 1: The Weinreb Chelation Mechanism preventing over-addition.[1]

Part 2: Synthetic Protocols & Applications

This section details the preparation of the intermediate and its subsequent transformation into bioactive scaffolds.[1][2]

Protocol A: Synthesis of the Weinreb Amide

Objective: Convert 6-chloropicolinic acid to 6-Chloro-N-methoxy-N-methylpicolinamide.

| Parameter | Specification |

| Starting Material | 6-Chloropicolinic acid (CAS 4684-94-0) |

| Reagent | N,O-Dimethylhydroxylamine hydrochloride |

| Coupling Agent | EDC[1]·HCl or HATU |

| Base | Diisopropylethylamine (DIPEA) or Pyridine |

| Solvent | Dichloromethane (DCM) or DMF |

| Temperature | 0°C to Room Temperature |

Step-by-Step Methodology:

-

Activation: Dissolve 6-chloropicolinic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 minutes at 0°C.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS.[1]

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1] Wash organic layer with 1N HCl, saturated NaHCO₃, and brine.[1]

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 2-Acetyl-6-chloropyridine

Objective: Use the Weinreb amide to install an acetyl group (common in kinase inhibitor synthesis).[1]

-

Setup: Dissolve 6-Chloro-N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF. Cool to -78°C (or 0°C depending on substrate sensitivity).

-

Nucleophile Addition: Add Methylmagnesium bromide (3.0 M in ether, 1.5 eq) dropwise. Note: The chelate forms immediately.

-

Stir: Maintain temperature for 1 hour, then warm to 0°C.

-

Hydrolysis (Critical): Pour the reaction mixture into cold 1N HCl or saturated NH₄Cl. This step breaks the chelate and releases the ketone.[1]

-

Isolation: Extract with EtOAc, dry, and concentrate to yield the ketone.

Part 3: Biological Context & Drug Discovery Utility

While the molecule itself is an intermediate, it is a "linchpin" for accessing specific biological targets.[1]

Target Class: Bromodomain (BET) Inhibitors

The 6-chloropicoline scaffold is frequently used to synthesize inhibitors of the Bromodomain and Extra-Terminal (BET) protein family.[1]

-

Downstream MOA: The resulting drugs bind to the acetyl-lysine recognition pocket of BET proteins (e.g., BRD4), disrupting chromatin remodeling and suppressing oncogene expression (e.g., c-Myc).[1]

-

Role of the Intermediate: The Weinreb amide allows the precise attachment of the "linker" region or the "warhead" required for these inhibitors without disturbing the sensitive pyridine nitrogen.[1]

Target Class: Kinase Inhibitors

The 2-acyl-pyridine moiety derived from this intermediate is a bioisostere found in various Type II kinase inhibitors.[1]

-

Structure-Activity Relationship (SAR): The chlorine at the 6-position serves as a handle for further nucleophilic aromatic substitution (SNAr), allowing the introduction of amines or ethers to tune solubility and potency.[1]

Part 4: Technical Specifications

| Property | Data |

| Chemical Name | 6-Chloro-N-methoxy-N-methylpicolinamide |

| CAS Number | 192437-72-2 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Physical State | White to Off-white Solid |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; Sparingly soluble in water |

| Storage | 2-8°C, Inert Atmosphere (Hygroscopic) |

| Hazards | Irritant (Skin/Eye).[1] Handle with standard PPE.[1] |

References

-

Original Weinreb Methodology: Nahm, S.; Weinreb, S. M.[1][2] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link[1]

-

Application in Bromodomain Inhibitors: "Bromodomain Inhibitors and Uses Thereof." European Patent EP2646446B1.[1] (Describes the specific use of 3-bromo-6-chloro-N-methoxy-N-methylpicolinamide). Link

-

General Reactivity of Picolinamides: Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.[1]

Sources

The Strategic Application of 6-Chloro-N-methoxy-N-methylpicolinamide in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 6-Chloro-N-methoxy-N-methylpicolinamide, a molecule integrating two highly valuable reactive handles, has emerged as a significant asset for medicinal chemists. Its unique architecture, featuring a Weinreb amide and a 6-chloropyridine moiety, offers orthogonal reactivity that can be exploited for the efficient and controlled construction of complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis and diverse applications of this powerful intermediate, with a focus on its role in the generation of novel therapeutic agents.

The core utility of 6-Chloro-N-methoxy-N-methylpicolinamide stems from its bifunctional nature. The N-methoxy-N-methylamide, or Weinreb amide, is renowned for its ability to react with organometallic reagents to furnish ketones without the common issue of over-addition to form tertiary alcohols.[1] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2] Simultaneously, the 6-chloro-substituent on the picolinamide ring serves as a versatile point for modification, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. This dual functionality allows for a modular and convergent approach to the synthesis of complex drug-like molecules.

Synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide: A Reliable Protocol

The preparation of 6-Chloro-N-methoxy-N-methylpicolinamide can be readily achieved from commercially available 6-chloropicolinic acid. The following protocol is a robust and scalable method for the synthesis of this key intermediate.

Experimental Protocol: Synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide

Step 1: Activation of 6-Chloropicolinic Acid

-

To a stirred solution of 6-chloropicolinic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere (nitrogen or argon), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC (disappearance of the starting carboxylic acid).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-chloropicolinoyl chloride. This intermediate is typically used in the next step without further purification.

Causality Behind Experimental Choices:

-

Oxalyl Chloride and Catalytic DMF: This combination is a standard and highly efficient method for converting carboxylic acids to acid chlorides. The reaction proceeds via a Vilsmeier-Haack type intermediate, which is highly reactive towards the carboxylic acid. The byproducts, carbon monoxide, carbon dioxide, and HCl, are gaseous and easily removed.

-

Anhydrous Conditions: Acid chlorides are highly susceptible to hydrolysis. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the decomposition of the product.

Step 2: Formation of the Weinreb Amide

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in anhydrous DCM (5 volumes) and cool to 0 °C.

-

Slowly add a base, such as triethylamine or pyridine (3 equivalents), to the solution and stir for 15-20 minutes.

-

Dissolve the crude 6-chloropicolinoyl chloride from Step 1 in anhydrous DCM (5 volumes) and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Chloro-N-methoxy-N-methylpicolinamide as a pure solid.

Causality Behind Experimental Experimental Choices:

-

N,O-Dimethylhydroxylamine Hydrochloride and Base: The hydrochloride salt of N,O-dimethylhydroxylamine is the common commercially available form. A base is required to neutralize the HCl and generate the free amine for the nucleophilic acyl substitution reaction with the acid chloride. An excess of base is used to also quench the HCl generated during the reaction.

-

Controlled Addition at 0 °C: The reaction between the acid chloride and the amine is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

Sources

Strategic Utilization of 6-Chloro-N-methoxy-N-methylpicolinamide in High-Value Agrochemical Synthesis

Executive Summary: The Chemo-Selectivity Advantage

In the structural optimization of modern agrochemicals—particularly picolinamide herbicides and pyridine-based fungicides—the 2,6-disubstituted pyridine motif is ubiquitous. However, introducing a carbonyl handle (ketone or aldehyde) at the 2-position while preserving a reactive halogen at the 6-position presents a classic synthetic challenge: Over-addition .

Direct nucleophilic attack on picolinic esters by organometallics (Grignard or organolithium reagents) predominantly yields tertiary alcohols, a "dead-end" side product in this context. 6-Chloro-N-methoxy-N-methylpicolinamide (CAS: 192437-72-2) serves as the critical "molecular brake." By forming a stable chelated intermediate, it halts the reaction at the ketone stage, enabling the precise synthesis of 2-acyl-6-chloropyridines .

This guide details the robust synthesis, handling, and downstream application of this intermediate, providing a self-validating workflow for scaling up high-purity agrochemical precursors.

Chemical Profile & Strategic Value[1]

| Property | Specification |

| Compound Name | 6-Chloro-N-methoxy-N-methylpicolinamide |

| CAS Number | 192437-72-2 |

| Molecular Formula | C |

| Molecular Weight | 200.62 g/mol |

| Physical State | Off-white to pale yellow solid / Viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water.[1] |

| Key Function | Acylating agent for organometallics; precursor to aldehydes. |

The "Weinreb Effect" in Pyridine Chemistry

Unlike standard amides, the N-methoxy-N-methyl moiety allows for the formation of a stable five-membered cyclic intermediate upon nucleophilic attack. This chelate is stable in the reaction mixture and only collapses to the ketone upon acidic hydrolysis.

-

Benefit 1: Prevents double addition of the nucleophile.

-

Benefit 2: Preserves the 6-chloro substituent (crucial for later

diversification).

Module 1: Robust Synthesis of the Intermediate

Objective: Scalable synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide from 6-chloropicolinic acid.

Protocol Design: The CDI Activation Route

We utilize 1,1'-Carbonyldiimidazole (CDI) activation. This route avoids the generation of corrosive acid chlorides (via

Reagents

-

Substrate: 6-Chloropicolinic acid (1.0 equiv)

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology

-

Activation: Charge a reactor with 6-chloropicolinic acid and dry DCM under

atmosphere. Cool to 0 °C. -

CDI Addition: Add CDI portion-wise over 15 minutes. Caution:

gas evolution will be vigorous. -

Formation of Acyl-Imidazole: Stir at RT for 1 hour until gas evolution ceases. The solution typically turns pale yellow.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in a single portion.

-

Reaction: Stir at RT for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes) or HPLC.

-

Workup (Self-Validating Step):

-

Quench with 1M HCl (cold). This removes unreacted imidazole and amine.

-

Separate organic layer; wash with Sat.

(removes unreacted acid) and Brine. -

Dry over

and concentrate.

-

-

Purification: If necessary, flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–92% isolated yield.

Module 2: Chemoselective Alkylation (The Grignard Route)

Objective: Synthesis of 2-acetyl-6-chloropyridine , a gateway ketone for fungicides.

The Challenge

The pyridine ring is electron-deficient. Direct reaction with methylmagnesium bromide (

Protocol

-

Setup: Flame-dry a 3-neck flask. Purge with Argon.

-

Dissolution: Dissolve 6-Chloro-N-methoxy-N-methylpicolinamide (10 mmol) in anhydrous THF (50 mL). Cool to -10 °C.

-

Nucleophilic Attack: Add

(3.0 M in ether, 12 mmol, 1.2 equiv) dropwise over 20 minutes.-

Critical Control Point: Maintain internal temperature below 0 °C to prevent attack on the pyridine ring nitrogen or the 6-chloro position.

-

-

Stabilization: Stir at 0 °C for 1 hour. The stable tetrahedral magnesium chelate forms.

-

Hydrolysis (The Release): Pour the reaction mixture into cold 1M HCl or saturated

. Stir vigorously for 30 minutes. The chelate collapses, releasing the ketone. -

Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Outcome: 2-Acetyl-6-chloropyridine.

-

Purity Check:

NMR should show a singlet methyl ketone peak at ~2.7 ppm and absence of the N-methoxy/N-methyl peaks (~3.7/3.3 ppm).

Visualization of Chemical Logic

The following diagram illustrates the divergent pathways enabled by this intermediate:

Figure 1: Divergent synthesis pathways from the Weinreb amide intermediate. The stable Mg-chelate is the mechanistic key to preventing over-addition.

Agrochemical Applications & Case Studies

Case Study A: Synthesis of Triazole Fungicides

Many modern fungicides rely on a 1-(6-chloropyridin-2-yl)ethanol scaffold or its triazole derivatives.

-

Workflow: The Weinreb amide is converted to the ketone (as per Module 2). The ketone is then subjected to a Corey-Chaykovsky reaction (epoxidation) followed by triazole ring opening.

-

Advantage: Using the Weinreb amide ensures high yield of the ketone without contamination from the tertiary alcohol (which is difficult to separate and lowers the overall yield of the expensive pyridine scaffold).

Case Study B: Reductive Amination Precursors

For herbicides requiring a methylene-amine linker at the 2-position:

-

Workflow: Reduction of the Weinreb amide with

(0.5 equiv) yields 6-chloropicolinaldehyde in high yield. -

Advantage: Direct reduction of esters to aldehydes is notoriously difficult (often over-reducing to the primary alcohol). The Weinreb amide stops cleanly at the aldehyde stage.

Safety & Handling Protocols

-

Sensitization: Pyridine derivatives can be skin sensitizers. All handling of the solid Weinreb amide should occur in a fume hood with nitrile gloves.

-

Exotherm Control: The addition of Grignard reagents is highly exothermic. Ensure cooling baths are pre-equilibrated before addition.

-

Waste Disposal: Aqueous waste from the Grignard quench contains magnesium salts and pyridine residues. It must be treated as hazardous organic-aqueous waste.

References

-

Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids". Synthesis, 1983(8), 676–678. Link

-

Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link

-

Labsolu Chemicals. (n.d.). "6-Chloro-N-methoxy-N-methyl-nicotinamide Product Page". Link (Verified source for CAS/Structure confirmation).

-

Beijing Ditai Pharmaceutical Technology Co. (2023).[1] "Synthetic method of 3-acetyl-2-chloropyridine". Patent CN115611802B.[1] Link (Demonstrates industrial relevance of Weinreb amides in chloropyridine chemistry).

Sources

The Synthetic Keystone: A Technical Guide to 6-Chloro-N-methoxy-N-methylpicolinamide

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N-methoxy-N-methylpicolinamide, a pivotal intermediate in modern organic synthesis. Delving into its rational design, synthesis, and versatile applications, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development and agrochemical research. The guide elucidates the strategic importance of the Weinreb amide functionality in conjunction with a chlorinated pyridine scaffold, offering detailed experimental protocols, mechanistic insights, and a survey of its utility in the construction of complex molecular architectures.

Introduction: The Strategic Emergence of a Versatile Building Block

In the landscape of contemporary organic chemistry, the pursuit of efficient and selective synthetic methodologies is paramount. The development of versatile building blocks that offer predictable reactivity and broad functional group tolerance is a cornerstone of this endeavor. 6-Chloro-N-methoxy-N-methylpicolinamide has emerged as such a scaffold, strategically designed to bridge the gap between carboxylic acid derivatives and the synthesis of ketones, a fundamental transformation in the assembly of complex molecules.

The intrinsic value of this molecule lies in the synergistic interplay of its two key structural features: the chlorinated picolinamide core and the N-methoxy-N-methylamide (Weinreb amide) functionality. The 6-chloro-picolinyl moiety is a well-established pharmacophore and a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The Weinreb amide, discovered by Steven M. Weinreb and Steven Nahm in 1981, provides a robust and reliable method for the synthesis of ketones from carboxylic acids via reaction with organometallic reagents, circumventing the common issue of over-addition to form tertiary alcohols.[1] This guide will explore the synthesis and utility of this important synthetic intermediate.

Synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide: A Methodical Approach

The synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide is a multi-step process that begins with the preparation of the key precursor, 6-chloropicolinic acid. This is followed by the coupling of the carboxylic acid with N,O-dimethylhydroxylamine to form the desired Weinreb amide.

Synthesis of the Precursor: 6-Chloropicolinic Acid

A common and effective method for the synthesis of 6-chloropicolinic acid involves the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine.

Experimental Protocol:

-

Step 1: Reaction Setup

-

In a well-ventilated fume hood, a 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

To the flask, add 2-chloro-6-(trichloromethyl)pyridine (115.5 g, 0.5 mol) followed by the slow addition of 98% concentrated sulfuric acid (60 g, 0.6 mol).

-

-

Step 2: Reaction Execution

-

The reaction mixture is heated to 100°C with constant stirring and maintained at this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Isolation

-

After completion, the reaction mixture is cooled to 60°C.

-

Carefully neutralize the mixture by the slow, dropwise addition of a 27% aqueous ammonia solution until a pH of 7 is reached. This step should be performed in an ice bath to control the exothermic reaction.

-

The neutralized mixture is then cooled to room temperature with continuous stirring to facilitate the precipitation of the product.

-

The resulting white solid is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloropicolinic acid.

-

Formation of the Weinreb Amide: 6-Chloro-N-methoxy-N-methylpicolinamide

The conversion of 6-chloropicolinic acid to its corresponding Weinreb amide can be efficiently achieved using a variety of coupling agents. A widely used and reliable method employs 1,1'-carbonyldiimidazole (CDI) as an activator.

Experimental Protocol:

-

Step 1: Activation of the Carboxylic Acid

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropicolinic acid (15.75 g, 0.1 mol) and anhydrous dichloromethane (DCM, 200 mL).

-

To this stirred suspension, add 1,1'-carbonyldiimidazole (CDI) (17.84 g, 0.11 mol) in one portion. The evolution of CO2 gas will be observed, and the mixture will become a clear solution.

-

Allow the solution to stir at room temperature for 1-2 hours to ensure complete formation of the acyl-imidazole intermediate.

-

-

Step 2: Amide Formation

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (10.73 g, 0.11 mol) and a non-nucleophilic base such as triethylamine (15.3 mL, 0.11 mol) in anhydrous DCM (50 mL).

-

Add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture dropwise over 30 minutes at 0°C (ice bath).

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

-

Step 3: Work-up and Purification

-

The reaction mixture is quenched by the addition of water (100 mL).

-

The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

-

The combined organic layers are washed successively with 1 M HCl (50 mL), saturated aqueous NaHCO3 solution (50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 6-Chloro-N-methoxy-N-methylpicolinamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid or oil.

-

dot

Caption: Synthetic pathway to 6-Chloro-N-methoxy-N-methylpicolinamide.

Physicochemical Properties and Characterization

While extensive physical data for 6-Chloro-N-methoxy-N-methylpicolinamide is not widely published in readily accessible literature, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil at room temperature. |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely has low solubility in water. |

| Spectroscopic Data | ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, and singlets for the N-methyl and N-methoxy protons. ¹³C NMR: Resonances corresponding to the carbonyl carbon, the aromatic carbons of the pyridine ring, and the methyl and methoxy carbons. IR: A strong absorption band for the C=O stretch of the amide is expected around 1640-1680 cm⁻¹. Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns would confirm the molecular weight and structure. |

The Core Utility: Applications in Organic Synthesis

The primary application of 6-Chloro-N-methoxy-N-methylpicolinamide is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the distinct reactivity of its two key functional components.

The Weinreb Amide: A Gateway to Ketones

The N-methoxy-N-methylamide group is a masked carbonyl that can be unmasked under specific conditions. It readily reacts with a wide range of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thereby preventing the common problem of over-addition that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides.[1][2][3]

dot

Caption: General mechanism of Weinreb ketone synthesis.

This controlled reactivity makes 6-Chloro-N-methoxy-N-methylpicolinamide an excellent starting material for the synthesis of various 6-chloro-2-acylpyridines, which are themselves important intermediates in medicinal chemistry.

The Chlorinated Pyridine Ring: A Handle for Diversification

The chlorine atom at the 6-position of the pyridine ring serves as a versatile synthetic handle for introducing a wide array of substituents through various cross-coupling reactions. This allows for the late-stage diversification of molecular scaffolds, a highly desirable strategy in drug discovery programs. Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles, such as alkoxides or thiolates, to displace the chloride.

The ability to perform these transformations on a molecule that already contains a ketone or a precursor to a ketone (the Weinreb amide) highlights the strategic value of 6-Chloro-N-methoxy-N-methylpicolinamide.

Conclusion: A Modern Tool for Molecular Architects

6-Chloro-N-methoxy-N-methylpicolinamide stands as a testament to the power of rational molecular design in modern organic synthesis. By combining the stability and controlled reactivity of the Weinreb amide with the synthetic versatility of a chlorinated pyridine core, this building block provides chemists with a reliable and efficient tool for the construction of complex and diverse molecular architectures. Its application in the synthesis of ketones and as a platform for further functionalization ensures its continued relevance in the fields of drug discovery, agrochemical development, and materials science. This guide has provided a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this valuable intermediate in their own synthetic endeavors.

References

-

Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22 (39), 3815–3818. ([Link])

-

Organic Syntheses Procedure: N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. ([Link])

-

PubChem Compound Summary for CID 1476814, 4-Chloro-N-methylpicolinamide. ([Link])

-

Organic Chemistry Portal: Weinreb Ketone Synthesis. ([Link])

- Google Patents: Process for preparing 6-chloro-2-hexanone

-

Wikipedia: Weinreb ketone synthesis. ([Link])

-

Scilit: CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ([Link])

-

Organic Chemistry Portal: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD.: Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. ([Link])

Sources

Solubility of 6-Chloro-N-methoxy-N-methylpicolinamide in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-N-methoxy-N-methylpicolinamide in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape

In the realm of pharmaceutical research and development, understanding the solubility of a compound is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of 6-Chloro-N-methoxy-N-methylpicolinamide, a key chemical intermediate. While specific solubility data for this compound is not extensively published, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides detailed methodologies for its experimental determination, and offers a strategic framework for solvent selection. By integrating fundamental physicochemical principles with actionable experimental protocols, this guide empowers researchers to navigate the complexities of solubility and make informed decisions in their work.

Physicochemical Profile of 6-Chloro-N-methoxy-N-methylpicolinamide

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 6-Chloro-N-methoxy-N-methylpicolinamide, with its combination of a polar pyridine ring, chloro-substituent, and an amide group, alongside non-polar methyl groups, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of 6-Chloro-N-methoxy-N-methylpicolinamide and Related Compounds

| Property | 6-Chloro-N-methoxy-N-methylpicolinamide | 4-Chloro-N-methylpicolinamide | 6-Chloro-N-methylnicotinamide | 2-Chloro-N-methoxy-N-methylacetamide |

| Molecular Formula | C8H9ClN2O2 | C7H7ClN2O | C7H7ClN2O | C4H8ClNO2 |

| Molecular Weight | 200.63 g/mol [1] | 170.59 g/mol [2] | 170.59 g/mol [3] | 137.56 g/mol [4][5] |

| Melting Point | 175 °C[1] | Not available | Not available | 39-41 °C[4] |

| Calculated LogP | Not available | 1.1[2] | 1.1[3] | Not available |

| Structure |

Note: Data for related compounds is provided for comparative analysis of structural contributions to physicochemical properties.

The relatively high melting point of 6-Chloro-N-methoxy-N-methylpicolinamide suggests strong intermolecular forces in its solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process. The enthalpy term, ΔH_sol, represents the energy difference between the lattice energy of the solid and the solvation energy of the dissolved solute. For a solid to dissolve, the energy released upon solvation must be comparable to the energy required to break the crystal lattice. The entropy term, ΔS_sol, generally favors dissolution as the system moves to a more disordered state.

The polarity of both the solute and the solvent is a critical factor. Polar solvents, characterized by high dielectric constants and dipole moments, are effective at solvating polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, with low dielectric constants, are better suited for dissolving nonpolar solutes through van der Waals forces.

Experimental Determination of Solubility: Protocols and Best Practices

A systematic approach to determining solubility involves both qualitative assessment and quantitative measurement.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an initial understanding of a compound's solubility in a range of solvents.[6]

Protocol for Qualitative Solubility Testing:

-

Preparation: Add approximately 10-20 mg of 6-Chloro-N-methoxy-N-methylpicolinamide to a small test tube.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.

-

Mixing: Vigorously agitate the mixture for 60 seconds.[6]

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH Assessment (for aqueous solutions): If the compound is soluble in water, test the pH of the solution with litmus paper to identify any acidic or basic properties that could be exploited for solubility enhancement.[7][8]

Quantitative Solubility Determination: The Equilibrium Solubility Method

For precise quantification of solubility, the equilibrium (or shake-flask) method is a widely accepted standard, including by organizations like the OECD.[9][10]

Protocol for Equilibrium Solubility Measurement (adapted from OECD 105): [9][10][11]

-

Sample Preparation: Add an excess amount of 6-Chloro-N-methoxy-N-methylpicolinamide to a flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can help determine the necessary equilibration time.[10]

-

Phase Separation: Allow the solution to stand undisturbed at the constant temperature until the undissolved solid has settled. Alternatively, centrifuge or filter the solution to separate the saturated solution from the excess solid.[9]

-

Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of 6-Chloro-N-methoxy-N-methylpicolinamide in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).[9]

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Strategic Solvent Selection

The choice of solvent is critical in processes such as synthesis, purification, and formulation. A logical approach to solvent selection involves considering the physicochemical properties of both the solute and the potential solvents.

Solvent Properties and Their Influence on Solubility

Key solvent properties to consider include polarity, dielectric constant, and hydrogen bonding capability.

Table 2: Properties of Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bond Donor/Acceptor |

| Non-Polar | |||

| Hexane | 0.1 | 1.9 | Neither |

| Toluene | 2.4 | 2.4 | Acceptor |

| Diethyl Ether | 2.8 | 4.3 | Acceptor |

| Polar Aprotic | |||

| Dichloromethane | 3.1 | 9.1 | Neither |

| Acetone | 5.1 | 21 | Acceptor |

| Acetonitrile | 5.8 | 37.5 | Acceptor |

| Dimethylformamide (DMF) | 6.4 | 37 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor |

| Polar Protic | |||

| Ethanol | 4.3 | 24.5 | Both |

| Methanol | 5.1 | 32.7 | Both |

| Water | 10.2 | 80.1 | Both |

Data compiled from various sources.[12][13][14]

A Predictive Framework for Solubility

Based on the structure of 6-Chloro-N-methoxy-N-methylpicolinamide, which contains both polar (amide, pyridine ring, chloro group) and non-polar (methyl groups) functionalities, a tiered solubility profile can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like DMF and DMSO, which can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding from the solvent.

-

Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions can occur. Also, moderate solubility may be observed in some polar aprotic solvents like acetone and acetonitrile.

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.

Conclusion and Future Directions

This guide has provided a robust framework for understanding and determining the solubility of 6-Chloro-N-methoxy-N-methylpicolinamide in organic solvents. By combining theoretical principles with practical experimental protocols, researchers are well-equipped to generate reliable solubility data. The predictive framework for solvent selection offers a starting point for experimental design, which can be refined as empirical data is collected. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of pharmaceutically relevant solvents at various temperatures. Such data would be invaluable for optimizing synthetic routes, developing robust purification methods, and designing effective formulations.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. Odinity. [Link]

-

4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem. National Institutes of Health. [Link]

-

6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem. National Institutes of Health. [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

-

Experiment 2 # Solubility. Bellevue College. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS. Pure. [Link]

-

Water Solubility. Scymaris. [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

- Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.

-

Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses. [Link]

-

Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. NIST. [Link]

-

COMMON SOLVENT PROPERTIES. University of Rochester. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 67442-07-3|2-Chloro-N-methoxy-N-methylacetamide|BLD Pharm [bldpharm.com]

- 6. chem.ws [chem.ws]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. scribd.com [scribd.com]

- 9. filab.fr [filab.fr]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Note & Protocol: High-Fidelity Ketone Synthesis Utilizing 6-Chloro-N-methoxy-N-methylpicolinamide

Abstract

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of complex molecules in pharmaceutical and materials science.[1] Traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides are often compromised by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[2] The Weinreb-Nahm ketone synthesis provides a robust and high-yield alternative by employing N-methoxy-N-methylamides (Weinreb amides) to circumvent this issue.[1][3] This guide provides a detailed examination and comprehensive protocol for the use of a specialized heterocyclic Weinreb amide, 6-Chloro-N-methoxy-N-methylpicolinamide, for the precise and controlled synthesis of ketones. We will explore the underlying mechanism, provide step-by-step synthetic procedures, and discuss the critical parameters that ensure experimental success.

The Foundational Chemistry: The Weinreb-Nahm Reaction

The enduring utility of the Weinreb-Nahm ketone synthesis, first reported in 1981, stems from its elegant solution to the problem of over-addition.[1] The core of this methodology is the unique reactivity of the N-methoxy-N-methylamide functional group.

Mechanism of Action: Chelation Control

When an organometallic reagent (e.g., a Grignard or organolithium reagent) adds to a typical acyl compound like an ester, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of an alcohol.[2]

The Weinreb amide prevents this through the formation of a stable, five-membered cyclic tetrahedral intermediate.[4] The N-methoxy group's oxygen atom chelates the metal cation (MgX⁺ or Li⁺) associated with the organometallic reagent, stabilizing the initial adduct. This chelated intermediate is resistant to collapse and further nucleophilic attack, even in the presence of excess reagent.[2][3] Upon acidic aqueous workup, the stable intermediate is readily hydrolyzed to release the desired ketone in high purity.[3]

Figure 1: General mechanism of the Weinreb-Nahm ketone synthesis.

Reagent Profile: 6-Chloro-N-methoxy-N-methylpicolinamide

6-Chloro-N-methoxy-N-methylpicolinamide is a specialized Weinreb amide derived from 6-chloropicolinic acid. Its high purity and stability make it an excellent choice for controlled chemical reactions, particularly in the synthesis of complex pharmaceutical intermediates where precision is paramount.[5] The presence of the chloropyridine ring introduces a functional handle that can be used for further synthetic modifications, such as cross-coupling reactions, after the ketone has been formed.

Preparation of 6-Chloro-N-methoxy-N-methylpicolinamide

The reagent is typically synthesized by coupling 6-chloropicolinic acid with N,O-dimethylhydroxylamine hydrochloride.[1][3] Various peptide coupling reagents can be employed for this transformation.[4] Below is a reliable protocol using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.

Protocol 1: Synthesis of the Weinreb Amide

-

Materials:

-

6-Chloropicolinic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropicolinic acid (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add CDI (1.1 eq) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the acyl-imidazole intermediate is observed.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the acyl-imidazole solution back to 0 °C and add the hydroxylamine solution dropwise via an addition funnel.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 6-Chloro-N-methoxy-N-methylpicolinamide as a pure solid or oil.

-

Application Protocol: Ketone Synthesis

This section provides a detailed, step-by-step protocol for the reaction of 6-Chloro-N-methoxy-N-methylpicolinamide with a Grignard reagent to synthesize the corresponding ketone. Phenylmagnesium bromide is used as an exemplary nucleophile.

Figure 2: Step-by-step workflow for the synthesis of a ketone.